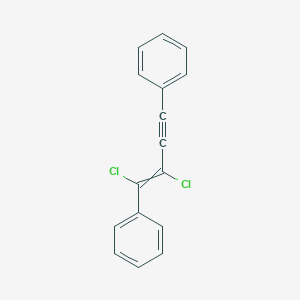
1,1'-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene is an organochlorine compound with a unique structure that includes two benzene rings connected by a 1,2-dichlorobut-1-en-3-yne-1,4-diyl linkage
Métodos De Preparación
The synthesis of 1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene typically involves the chlorination of butadiene to produce intermediates such as 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene . These intermediates are then subjected to further reactions, including isomerization and dehydrochlorination, to yield the desired compound . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function . Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical pathways .
Comparación Con Compuestos Similares
1,1’-(1,2-Dichlorobut-1-en-3-yne-1,4-diyl)dibenzene can be compared with other similar compounds, such as:
1,4-Dichlorobut-2-ene: This compound is an intermediate in the production of chloroprene and has similar reactivity.
1,4-Dichlorobut-2-yne: Used in the synthesis of 1,4-disubstituted 1,2,3-triazoles and other organic compounds.
3,4-Dichlorobut-1-ene: Another intermediate in chloroprene production with comparable chemical properties.
Propiedades
Número CAS |
88180-42-1 |
|---|---|
Fórmula molecular |
C16H10Cl2 |
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
(1,2-dichloro-4-phenylbut-1-en-3-ynyl)benzene |
InChI |
InChI=1S/C16H10Cl2/c17-15(12-11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-10H |
Clave InChI |
ICITYTLKTPANIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=C(C2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


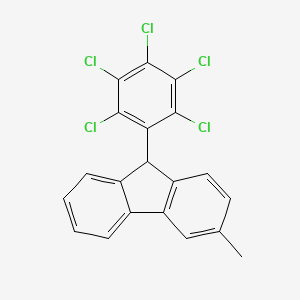
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
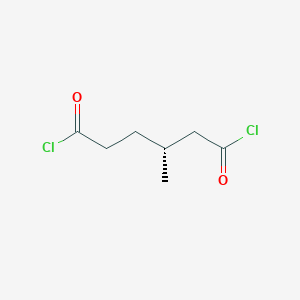
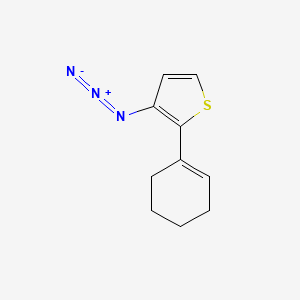
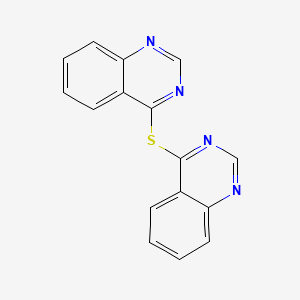
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
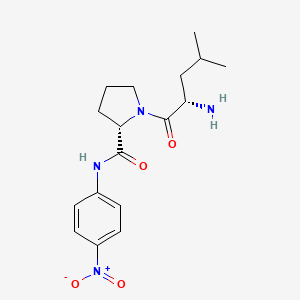
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
